2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide
2,4-Dichloro-7-fluoroquinazoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical and physical properties of 2,4-Dichloro-7-fluoroquinazoline, a key intermediate in the synthesis of various biologically active compounds. This document outlines its core characteristics, detailed experimental protocols for its synthesis and analysis, and its relevance in the context of established signaling pathways.
Core Chemical Properties
2,4-Dichloro-7-fluoroquinazoline is a halogenated heterocyclic compound with the molecular formula C₈H₃Cl₂FN₂. It serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoroquinazoline
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Melting Point | Not experimentally reported in cited literature. | |
| Boiling Point | Not experimentally reported in cited literature. | |
| Solubility | Recrystallized from acetone, suggesting solubility in this solvent.[1] Specific solubility data in other organic solvents is not readily available in the reviewed literature. |
Crystallographic Data
The solid-state structure of 2,4-Dichloro-7-fluoroquinazoline has been elucidated by X-ray crystallography, providing precise bond lengths and angles. The molecule is noted to be essentially planar.[1]
Table 2: Crystal Data and Structure Refinement for 2,4-Dichloro-7-fluoroquinazoline
| Parameter | Value |
| Empirical formula | C₈H₃Cl₂FN₂ |
| Formula weight | 217.02 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.8257 (3) Å, α = 90°b = 15.0664 (9) Å, β = 95.102 (5)°c = 14.3453 (6) Å, γ = 90° |
| Volume | 823.59 (9) ų |
| Z | 4 |
| Density (calculated) | 1.751 Mg/m³ |
| Absorption coefficient | 0.753 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.35 x 0.30 x 0.25 mm |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -4<=h<=4, -17<=k<=17, -17<=l<=16 |
| Reflections collected | 3156 |
| Independent reflections | 1452 [R(int) = 0.0254] |
| Completeness to theta = 25.00° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.8346 and 0.7798 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1452 / 0 / 118 |
| Goodness-of-fit on F² | 1.071 |
| Final R indices [I>2sigma(I)] | R1 = 0.0383, wR2 = 0.0950 |
| R indices (all data) | R1 = 0.0528, wR2 = 0.1032 |
| Largest diff. peak and hole | 0.199 and -0.231 e.Å⁻³ |
| (Data sourced from Gao et al., 2012)[1] |
Spectroscopic Properties
Table 3: Predicted Spectroscopic Data for 2,4-Dichloro-7-fluoroquinazoline
| Technique | Expected Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm): Three signals corresponding to the three protons on the benzene ring. The coupling patterns (doublet, doublet of doublets, etc.) and coupling constants (J values) would be influenced by the fluorine and chloro substituents. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm): Eight distinct signals are expected for the eight carbon atoms in the quinazoline ring system. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and C-F coupling. |
| FTIR | C=N stretching: ~1620-1580 cm⁻¹C=C aromatic stretching: ~1580-1450 cm⁻¹C-Cl stretching: ~800-600 cm⁻¹C-F stretching: ~1250-1000 cm⁻¹Aromatic C-H stretching: ~3100-3000 cm⁻¹ |
| Mass Spec. | Molecular ion peak (M⁺) expected at m/z 216, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of chlorine and fluorine atoms. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 2,4-Dichloro-7-fluoroquinazoline.
Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This two-step synthesis protocol is adapted from the procedure described by Gao et al. (2012).[1]
Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
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Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in a large reaction vessel equipped with a mechanical stirrer.
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Addition of Reagents: Add acetic acid (80 ml) to the suspension. Dropwise, add a solution of sodium cyanate (NaOCN) (105 g, 1.616 mol) in 800 ml of water under vigorous stirring.
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Stirring: Stir the reaction mixture at room temperature for 30 minutes.
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Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the temperature is controlled by cooling the mixture to room temperature.
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Acidification and Precipitation: Slowly add concentrated hydrochloric acid (~1.2 L) dropwise to the reaction mixture to adjust the pH to approximately 4. This will cause strong foaming and the precipitation of the product.
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Isolation: Separate the precipitate by filtration, wash it with water, and air-dry to obtain 7-fluoroquinazoline-2,4(1H,3H)-dione. The reported yield is 82% (95 g). This product can be used in the next step without further purification.
Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
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Reaction Mixture: In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃) (500 ml).
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Reflux: Reflux the mixture overnight.
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Removal of POCl₃: After cooling, remove the excess POCl₃ using a rotary evaporator.
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Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L). A precipitate will form.
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Isolation and Purification: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 2,4-dichloro-7-fluoroquinazoline. The reported yield is 94% (170 g). For single crystals suitable for X-ray diffraction, the product can be recrystallized from acetone.[1]
Caption: Synthetic pathway for 2,4-Dichloro-7-fluoroquinazoline.
Analytical Characterization Protocols
The following are general protocols for the analytical characterization of the synthesized 2,4-Dichloro-7-fluoroquinazoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
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Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling constants (Hz) to assign the signals to the protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
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Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Sample Spectrum: Record the spectrum of the sample.
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Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. The isotopic pattern of chlorine is a key diagnostic feature.
Biological Context and Potential Signaling Pathways
Quinazoline derivatives are a well-established class of compounds that exhibit a broad range of biological activities, most notably as inhibitors of protein kinases.[1] Several quinazoline-based drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), are approved for cancer therapy and target the Epidermal Growth Factor Receptor (EGFR).[1] Furthermore, quinazoline analogues have been investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
While specific experimental data for the interaction of 2,4-Dichloro-7-fluoroquinazoline with these pathways is not available in the reviewed literature, its structural similarity to known inhibitors suggests it could serve as a scaffold for the development of novel EGFR or VEGFR-2 inhibitors.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.
Caption: Overview of the EGFR signaling cascade.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood supply to tumors.
